![molecular formula C11H11ClO B2569090 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one CAS No. 150322-69-3](/img/structure/B2569090.png)
2-(2-Chlorophenyl)-1-cyclopropylethan-1-one
Overview
Description
2-(2-Chlorophenyl)-1-cyclopropylethan-1-one, also known as Ketamine, is a dissociative anesthetic drug that has been used for both medical and recreational purposes. Ketamine is a Schedule III controlled substance in the United States and is used as an anesthetic in veterinary medicine. However, recent scientific research has shown that Ketamine has potential therapeutic effects in treating depression, anxiety, and other mental illnesses.
Scientific Research Applications
Palladium-Catalyzed Cyclopropanation
In the realm of organic synthesis, 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one demonstrates utility through its involvement in Palladium(II)-catalyzed cyclopropanation processes. Tomilov et al. (1990) highlighted the efficiency of this compound in producing high yields of cyclopropane derivatives when reacted with diazomethane in the presence of bis(benzonitrile)palladium dichloride, showcasing its role in synthesizing structurally complex molecules Tomilov et al., 1990.
Optical Data Storage Applications
The compound's derivatives have been explored for potential applications in optical data storage. Luchita et al. (2011) investigated a diarylethene-fluorene derivative, revealing its efficient reversible photochromic transformation and high quantum yield for cyclization, which points to its suitability for optical data storage uses Luchita et al., 2011.
Facilitating Synthesis of Spirocyclopropane Anellated Heterocycles
The synthesis of spirocyclopropane anellated heterocycles is another area where 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one finds application. Meijere et al. (1989) described how this compound reacts with various bidentate nucleophiles under phase transfer catalysis, leading to the formation of several heterocyclic carboxylates, thus underscoring its versatility in organic synthesis Meijere et al., 1989.
Photochemical Electron Transfer Reactions
The compound's participation in photochemical electron transfer reactions, as explored by Mattes and Farid (1986), demonstrates its reactivity under photoexcitation, leading to dimerizations and nucleophilic additions. This highlights its potential in photochemical studies and the synthesis of novel organic compounds Mattes & Farid, 1986.
Gold(I)-Catalyzed Ring Expansion
In the context of catalysis, 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one has been implicated in gold(I)-catalyzed ring expansion reactions. Sordo and Ardura (2008) provided theoretical insights into the mechanism of such reactions, suggesting conditions under which these transformations proceed most favorably, thus offering a pathway to novel cyclobutanone derivatives Sordo & Ardura, 2008.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also interact with various cellular targets.
Mode of Action
It has been suggested that similar compounds may interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity , suggesting that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also have cytotoxic effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
2-(2-chlorophenyl)-1-cyclopropylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXVRUHWRJPHLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-cyclopropylethan-1-one |
Synthesis routes and methods
Procedure details
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